3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-amino-2-ethyl-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11-5(7(12)9-2)4-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDTGQGFZQMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocycles
- The compound is frequently used as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems are of interest due to their diverse biological activities and potential pharmaceutical applications .
Synthetic Routes
- Common synthetic methods involve the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications. This approach enables the introduction of various substituents on the pyrazole ring, enhancing its chemical diversity.
Biological Applications
Antimicrobial and Anticancer Properties
- Research has indicated that 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide exhibits antimicrobial and anticancer activities. In vitro studies have shown its efficacy against various cancer cell lines, suggesting its potential as an anticancer drug candidate .
Mechanism of Action
- The biological activity may be attributed to its interaction with specific molecular targets, potentially inhibiting or activating certain enzymes or receptors. Ongoing research aims to elucidate these pathways further .
Medicinal Chemistry
Drug Development
- The compound is being investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases. Its structural properties allow for modifications that could enhance efficacy and reduce side effects compared to existing therapies .
Case Studies
- In one study, derivatives of this compound were tested for their ability to activate the STING pathway, which is crucial for immune response against tumors. The results indicated that certain analogs showed promising anti-tumor activity, highlighting the compound's therapeutic potential .
Industrial Applications
Agrochemicals and Material Science
- Beyond medicinal uses, 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is also explored in the development of agrochemicals and materials with specific properties. Its ability to modify chemical characteristics makes it valuable in formulating new products .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Promising results have been reported in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may play a role in modulating inflammatory responses.
The biological effects of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide are attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, influencing cellular signaling pathways. Key mechanisms include:
- Inhibition of tubulin polymerization, leading to cell cycle arrest.
- Modulation of inflammatory cytokine release.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values ranged from low micromolar concentrations, indicating potent activity against these cell types .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated through various assays:
- In vivo Models : In carrageenan-induced edema models, compounds similar to 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide exhibited significant edema reduction compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy was assessed against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These results indicate that the compound possesses substantial antimicrobial activity, making it a candidate for further development in infectious disease treatment .
Comparative Analysis with Similar Compounds
3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide can be compared with other aminopyrazoles to highlight its unique properties:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (edema inhibition %) |
|---|---|---|
| 3-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | <10 µM | 75% |
| 3-Amino-N-butyl-N-methyl-1H-pyrazole-5-carboxamide | <20 µM | 70% |
| 3-Amino-N-methyl-N-benzyl-1H-pyrazole-5-carboxamide | <15 µM | 68% |
This table illustrates that while all compounds exhibit promising biological activities, the specific profile of 3-amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide suggests it may be particularly effective in certain therapeutic areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
